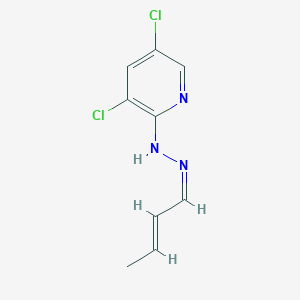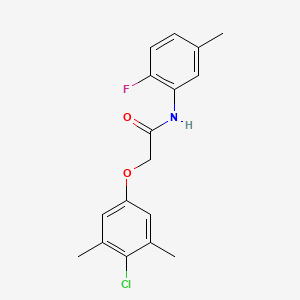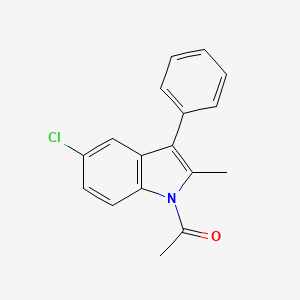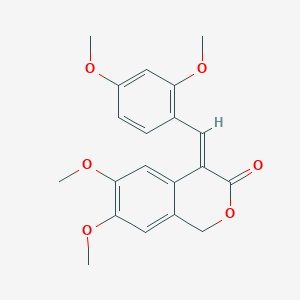![molecular formula C16H18ClN3O2S B5954020 N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5954020.png)
N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy-substituted pyrimidine ring, and a sulfanyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenyl Intermediate: Starting with 4-chloro-2-methylphenol, the phenol group can be converted to a suitable leaving group (e.g., tosylate) and then reacted with an amine to form the phenyl intermediate.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Coupling Reaction: The phenyl intermediate and the pyrimidine ring are then coupled using a sulfanyl linker under appropriate conditions (e.g., using a base like sodium hydride in a polar aprotic solvent).
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group on the phenyl ring can be reduced to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties (e.g., polymers, coatings).
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
- N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]acetamide
- N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-butylpyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for desired applications.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-3-4-12-8-14(21)20-16(18-12)23-9-15(22)19-13-6-5-11(17)7-10(13)2/h5-8H,3-4,9H2,1-2H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCADIKLMQHLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5953955.png)

![2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-pyrazin-2-ylethyl)acetamide](/img/structure/B5953974.png)
![4-biphenylyl{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5953975.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5953983.png)

![(5E)-3-ACETYL-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5953992.png)
![2-(1,3-benzodioxol-5-yl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5954001.png)
![4-Chloro-1-methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5954012.png)
![N-(2,5-dichlorophenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5954015.png)

![3-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2H-chromen-2-one](/img/structure/B5954019.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5954025.png)
